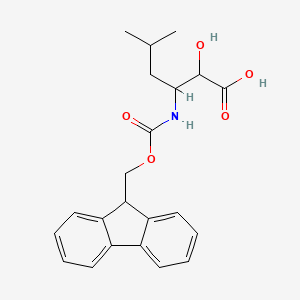

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-5-methylhexanoic acid

Description

“(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-5-methylhexanoic acid” is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydroxyl group at the C2 position, and a methyl branch at C3. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The stereochemistry at C2 and C3 (R,R configuration) and the presence of the hydroxyl group distinguish this compound from other Fmoc-protected amino acids, influencing its physicochemical properties and interactions in biological systems. Its applications span peptide chemistry, drug discovery, and materials science, where precise stereochemical control is critical for function .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHTWMSZVZTEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-5-methylhexanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxy and methyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound efficiently and with high purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce free amines.

Scientific Research Applications

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-5-methylhexanoic acid has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in further reactions, such as peptide bond formation. The hydroxy and methyl groups also play roles in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Stereochemistry or Functional Groups

(3S,4S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid

- Key Differences : The hydroxyl group is at C3 instead of C2, and stereochemistry is (3S,4S) rather than (2R,3R).

- Impact : Altered hydrogen-bonding capacity and spatial orientation may reduce compatibility with enzymes or receptors targeting the original compound. For example, in peptide synthesis, mispositioned hydroxyl groups can disrupt folding or binding .

- Similarity Score : Structural similarity ≈ 0.95 (estimated based on ).

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

- Key Differences : Lacks the C2 hydroxyl group.

- Impact : Reduced polarity decreases aqueous solubility (367.44 g/mol molecular weight vs. target compound’s similar weight). This absence may also limit interactions in biological systems reliant on hydroxyl-mediated binding .

- Data : Solubility in aqueous buffers is significantly lower compared to the hydroxyl-containing analogue .

Analogues with Aromatic or Heterocyclic Modifications

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

- Key Differences : A phenyl substituent replaces the methyl branch at C4.

- Impact : Increased lipophilicity (logP ≈ 4.2 vs. ~3.5 for the target compound) enhances membrane permeability but may reduce solubility. The phenyl group could introduce π-π stacking interactions in protein binding .

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid

- Key Differences: Thiophene ring replaces the hexanoic acid chain.

- Impact : The heterocyclic structure alters electronic properties (e.g., resonance effects) and may confer metabolic stability. However, reduced flexibility could hinder binding in dynamic enzymatic pockets .

Analogues with Reactive Functional Groups

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid

- Key Differences : An azide (-N₃) group at C6 enables click chemistry applications.

- Data : Molecular weight = 394.42 g/mol; requires specialized handling due to explosive hazards .

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid

- Key Differences : Allyloxycarbonyl group at C3 provides a site for photo-crosslinking or radical-mediated reactions.

- Impact : Enhanced versatility in polymer chemistry but may sterically hinder interactions in biological assays .

Cross-Reactivity and Selectivity Considerations

Structurally similar compounds often exhibit cross-reactivity in immunoassays due to shared Fmoc and backbone motifs. However, minor differences (e.g., hydroxyl position, stereochemistry) can drastically alter antibody binding affinities. For example, the target compound’s C2-OH may form hydrogen bonds absent in its des-hydroxy analogue, leading to selective recognition in assays . Conversely, analogues with aromatic substituents (e.g., phenyl) may show false-positive signals in hydrophobic interaction-based screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.